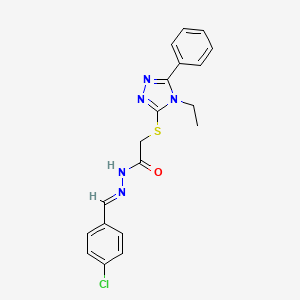![molecular formula C26H22N4O9S B11679980 diethyl (2Z)-5-amino-2-(3-nitrobenzylidene)-7-(3-nitrophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11679980.png)
diethyl (2Z)-5-amino-2-(3-nitrobenzylidene)-7-(3-nitrophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl (2Z)-5-amino-2-(3-nitrobenzylidene)-7-(3-nitrophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate is a complex organic compound that belongs to the class of thiazolopyridines. This compound is characterized by its unique structure, which includes multiple functional groups such as amino, nitro, and ester groups. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2Z)-5-amino-2-(3-nitrobenzylidene)-7-(3-nitrophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3-nitrobenzaldehyde with a thiazolopyridine derivative under basic conditions, followed by esterification to introduce the diethyl groups. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like piperidine to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Diethyl (2Z)-5-amino-2-(3-nitrobenzylidene)-7-(3-nitrophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
Diethyl (2Z)-5-amino-2-(3-nitrobenzylidene)-7-(3-nitrophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of diethyl (2Z)-5-amino-2-(3-nitrobenzylidene)-7-(3-nitrophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.
相似化合物的比较
Similar Compounds
- Diethyl (2Z)-5-amino-2-(4-nitrobenzylidene)-7-(4-nitrophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate
- Diethyl (2Z)-5-amino-2-(2-nitrobenzylidene)-7-(2-nitrophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate
Uniqueness
Diethyl (2Z)-5-amino-2-(3-nitrobenzylidene)-7-(3-nitrophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate is unique due to its specific substitution pattern on the aromatic rings and the presence of multiple functional groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.
属性
分子式 |
C26H22N4O9S |
|---|---|
分子量 |
566.5 g/mol |
IUPAC 名称 |
diethyl (2Z)-5-amino-7-(3-nitrophenyl)-2-[(3-nitrophenyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate |
InChI |
InChI=1S/C26H22N4O9S/c1-3-38-25(32)20-19(15-8-6-10-17(13-15)30(36)37)21(26(33)39-4-2)24-28(22(20)27)23(31)18(40-24)12-14-7-5-9-16(11-14)29(34)35/h5-13,19H,3-4,27H2,1-2H3/b18-12- |
InChI 键 |
NEMROETYZCNIPI-PDGQHHTCSA-N |
手性 SMILES |
CCOC(=O)C1=C(N2C(=C(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCC)S/C(=C\C4=CC(=CC=C4)[N+](=O)[O-])/C2=O)N |
规范 SMILES |
CCOC(=O)C1=C(N2C(=C(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCC)SC(=CC4=CC(=CC=C4)[N+](=O)[O-])C2=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-Chloro-5-(4-fluorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11679897.png)
![2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11679898.png)
![(5Z)-3-cyclohexyl-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11679901.png)
![2-[Bis(5-methylfuran-2-yl)methyl]-5-phenylfuran](/img/structure/B11679909.png)
![N'-[(Z)-(2,3-dichlorophenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11679916.png)
![2-(4-chloro-3-methylphenoxy)-N'-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazide](/img/structure/B11679925.png)
![2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11679931.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(Z)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B11679933.png)
![N-[(3-ketobenzothiophen-2-ylidene)amino]-N-(m-tolyl)acetamide](/img/structure/B11679936.png)

![(5Z)-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11679958.png)
![(5E)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(phenylamino)-1,3-thiazol-4(5H)-one](/img/structure/B11679963.png)
![ethyl (2Z)-1,3-diethyl-2-[(2Z)-2-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-2,3-dihydro-1H-benzimidazole-5-carboxylate](/img/structure/B11679969.png)
![dimethyl 2-{[(3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B11679976.png)
